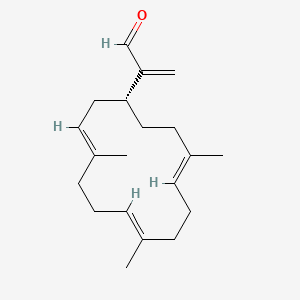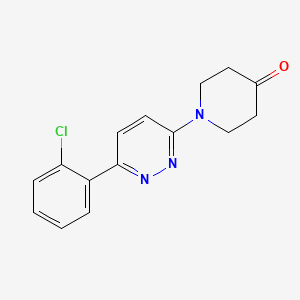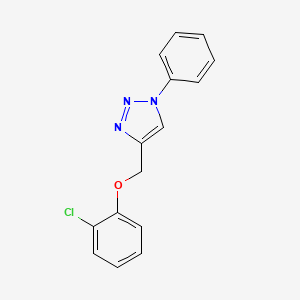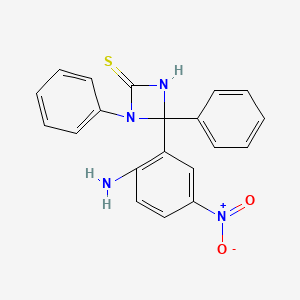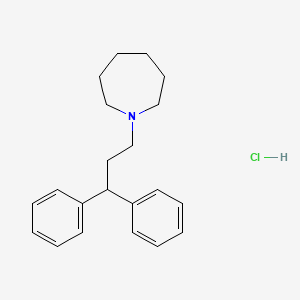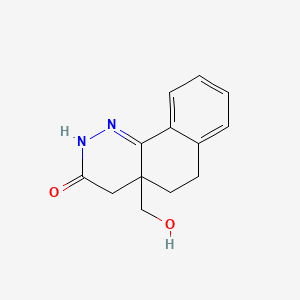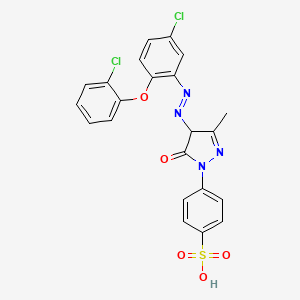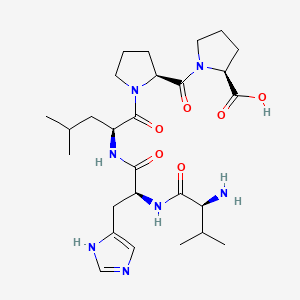
L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including L-Proline, L-Valine, L-Histidine, and L-Leucine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Using reagents like carbodiimides (e.g., DCC) to activate the carboxyl group.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removing protecting groups from the amino acids to allow further reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis kits.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- are used in studying protein structure and function.
Biology
They serve as models for understanding protein folding and interactions.
Medicine
Peptides are explored for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.
Industry
Peptides are used in the development of cosmetics and as additives in food products.
Wirkmechanismus
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-amide
- This compoundmethyl ester
Uniqueness
The uniqueness of L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- lies in its specific sequence of amino acids, which determines its structure and function.
Eigenschaften
CAS-Nummer |
121305-24-6 |
|---|---|
Molekularformel |
C27H43N7O6 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H43N7O6/c1-15(2)11-19(25(37)33-9-5-7-20(33)26(38)34-10-6-8-21(34)27(39)40)32-23(35)18(12-17-13-29-14-30-17)31-24(36)22(28)16(3)4/h13-16,18-22H,5-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,35)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
IUHQCDZLRCFCJM-YFNVTMOMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


